ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Description
Key Structural Features:
| Property | Description |
|---|---|
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 222.24 g/mol |
| Bicyclic System | Pyrido[4,3-d]pyrimidine fused with tetrahydropyridine |
| Substituents | Ethyl ester at position 6; amino group at position 2 |
| SMILES Notation | CCOC(=O)N1CCc2c(C1)cnc(n2)N |
The ethyl ester group is attached to the nitrogen at position 6, while the amino group occupies position 2 on the pyrimidine ring. X-ray crystallography of analogous compounds confirms restricted rotation in the bicyclic system, stabilizing planar geometry.
Properties
IUPAC Name |
ethyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-12-9(11)13-8/h5H,2-4,6H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIWGDLUVWFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The pyrido[4,3-d]pyrimidine core can be constructed through several synthetic approaches, mainly:
- Cyclization reactions involving amino-substituted tetrahydropyridine derivatives.
- Multicomponent condensation reactions using isothiocyanates or bis(methylthio)methylene reagents.
- Functional group transformations on pyrimidine or pyridine precursors.
These methods focus on forming the fused bicyclic system and introducing the amino and carboxylate functionalities at specific positions.
Preparation via Cyclization of Amino-Tetrahydropyridine Esters
One of the most effective routes involves starting from methyl or ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives. The key steps are:
- Reaction with ethyl N-[bis(methylthio)methylene]glycinate in acetic acid under reflux to form monoannelated pyrido[4,3-d]pyrimidine derivatives.
- The cyclization proceeds via a thiourea intermediate, favoring the formation of the desired bicyclic system.
- Subsequent methylation steps (e.g., S-methylation with methyl iodide) or condensation with ethyl isothiocyanatoacetate can be employed to obtain thioxopyrimidine intermediates.
- Conversion of thioxopyrimidine intermediates to chloropyrido[4,3-d]pyrimidine derivatives using phosphoryl chloride.
- Nucleophilic substitution of the chloro group with amines such as pyrrolidine or morpholine to yield substituted pyrido[4,3-d]pyrimidines.
This method provides good yields and structural versatility, allowing further functionalization (e.g., introduction of amino groups).
Multistep Synthesis Using Ethyl Isothiocyanatoacetate and Related Reagents
An alternative preparation involves:
- Condensation of the amino-tetrahydropyridine ester with ethyl isothiocyanatoacetate to form a thiourea intermediate.
- Cyclization with sodium ethoxide to form the pyrido[4,3-d]pyrimidine ring system.
- Subsequent functional group transformations to introduce the amino group at position 2 and the ethyl carboxylate at position 6.
This approach is supported by NMR studies confirming the selective formation of the bicyclic system without side products such as diazepine or imidazo derivatives.
Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation with bis(methylthio)methylene glycine ester | Ethyl N-[bis(methylthio)methylene]glycinate, Acetic acid | Reflux | High | Forms thiourea intermediate |
| 2 | S-Methylation | Methyl iodide | Mild conditions | High | Converts thiourea to thioxopyrimidine |
| 3 | Cyclization with NaOEt | Sodium ethoxide | Room temperature to reflux | Moderate | Closure to pyrido[4,3-d]pyrimidine |
| 4 | Chlorination | Phosphoryl chloride (POCl3) | 120 °C, 22 h reflux | 62 | Produces chloro derivative |
| 5 | Nucleophilic substitution | Pyrrolidine or morpholine, triethylamine | Reflux, 4 h | 62 | Introduces amino substituent |
| 6 | Catalytic coupling and cyclization | Ni salts, Cu halides, organic ligands, bases, DDQ | 50-110 °C, N2 atmosphere | 70+ | Alternative route for related systems |
Research Findings and Mechanistic Insights
- The cyclization step proceeds via a thiourea intermediate, which is critical for the selective formation of the pyrido[4,3-d]pyrimidine ring system.
- NMR spectroscopy confirms the absence of side products such as diazepine or imidazo derivatives, indicating high selectivity.
- The use of transition metal catalysts (nickel, copper) facilitates coupling and cyclization under mild conditions.
- Oxidative cyclization with DDQ is effective in forming the final bicyclic structure in related pyrimidine systems.
- The choice of solvent (e.g., acetic acid, DMF, DMSO) and base (organic or inorganic) significantly influences reaction efficiency and yield.
- Protection of the reaction environment with nitrogen prevents oxidation and degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine or pyrimidine rings, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenated derivatives can be used as starting materials, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit antitumor properties. Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate may serve as a scaffold for developing new anticancer agents. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a mechanism that warrants further investigation for potential drug development .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested for efficacy against bacteria and fungi. The results indicate that modifications to the ethyl group and amino functionalities can enhance its antimicrobial potency .
Neuroprotective Effects
There is emerging evidence that pyrido[4,3-d]pyrimidine derivatives possess neuroprotective effects. Studies suggest that these compounds may mitigate neurodegenerative processes by modulating pathways involved in oxidative stress and inflammation . this compound could be a candidate for further research into treatments for conditions such as Alzheimer's disease.
Research Applications
Biological Assays
this compound is utilized in various biological assays to evaluate its interactions with enzymes and receptors. These studies help elucidate the compound's mechanism of action at the molecular level and its potential therapeutic targets .
Synthesis of Novel Compounds
The compound serves as a building block in synthetic chemistry for creating novel pyrido[4,3-d]pyrimidine derivatives. Researchers are exploring modifications to enhance selectivity and efficacy against specific biological targets . This synthesis approach can lead to the discovery of new drugs with improved pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[4,3-d]pyrimidine Derivatives
Substituent Variations
- Ethyl 2-amino-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (7d) Key differences: Carboxylate at position 8 (vs. 6), isopropyl group at position 6, and a 5-oxo moiety. Physical properties: Melting point (m.p.) 170–174°C . Synthesis: Prepared using isopropylamine, yielding 84% .
- Ethyl 2-amino-6-(2-hydroxyethyl)-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (7c) Key differences: Hydroxyethyl group at position 6 and 5-oxo group. Physical properties: Higher m.p. (240–245°C) due to hydrogen-bonding capacity . Synthesis: Lower yield (40%) compared to 7d .
Functional Group Modifications
- tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Thieno[2,3-d]pyrimidine Analogs
Thienopyrimidines replace the pyridine ring with a thiophene, altering electronic properties and bioactivity:
- Ethyl 4-(4-(3-(3-methoxyphenyl)ureido)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (6b) Key differences: Methoxyphenylurea substituent and methyl group at position 3. Physical properties: m.p. 220–222°C, high yield (84%) . Bioactivity: Evaluated for histone deacetylase (HDAC) inhibition .
- Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) Key differences: Simple phenylamino substituent. Physical properties: m.p. 170–172°C, high yield (89%) .
Thiazolo[3,2-a]pyrimidine Derivatives
- Ethyl 2-(substitutedbenzylidene)-5-methyl-3-oxo-7-(4-(3-phenylureido)phenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (7a–k)
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility : Positional changes (e.g., carboxylate at 6 vs. 8) significantly impact melting points and synthetic yields.
Bioactivity Correlations: Thieno- and thiazolo-pyrimidines exhibit pronounced antimicrobial/HDAC inhibition, likely due to enhanced π-π stacking or hydrogen-bonding interactions.
Commercial Utility: The target compound’s amino and ester groups make it a preferred scaffold for derivatization compared to tert-butyl or sulfonyl analogs .
Biological Activity
Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, therapeutic potential, and research findings.
- IUPAC Name : Ethyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Molecular Formula : C10H14N4O2
- Molecular Weight : 222.25 g/mol
- CAS Number : 1258651-96-5
Anticancer Properties
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit notable anticancer properties. This compound has shown promising results in various studies:
- Cell Line Studies : In vitro studies have demonstrated that compounds with a similar structure inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, related compounds exhibited IC50 values in the nanomolar range against these cell lines, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 9.1 |
| Compound B | MDA-MB-231 | 28.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Inhibition of Kinases : Similar pyrido[4,3-d]pyrimidine derivatives have been reported to inhibit various kinases associated with cancer proliferation and survival pathways. For example, they target the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) .
- Ephrin Receptor Targeting : Some derivatives have been shown to target the ephrin receptor family, which is often overexpressed in certain cancers .
Other Biological Activities
Beyond anticancer effects, this compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models.
Synthesis and Evaluation
- Synthesis Methodology : The compound can be synthesized through a multi-step process involving cyclocondensation reactions that yield the pyrido-pyrimidine framework. Variations in substituents can enhance biological activity significantly .
- Evaluation in Animal Models : In vivo studies are crucial for confirming the therapeutic potential observed in vitro. Animal models have been used to assess the efficacy of pyrido[4,3-d]pyrimidine derivatives in tumor growth inhibition.
Clinical Relevance
While the compound has shown promise in preclinical studies, further investigation is necessary to evaluate its safety profile and therapeutic index in clinical settings.
Q & A
Q. What are the common synthetic routes for ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, derivatives of this scaffold are synthesized via:
- Cyclocondensation : Starting with aminopyrimidine intermediates and ethyl esters, followed by cyclization using reagents like POCl₃ or polyphosphoric acid .
- Substitution reactions : Introducing amino or aryl groups at specific positions using nucleophilic aromatic substitution or Pd-catalyzed coupling .
- Purification : Crystallization from ethanol or acetone to achieve high yields (e.g., 60–84% yields reported for similar compounds) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis, and LC-MS for purity assessment .
- Crystallography : Single-crystal X-ray diffraction to determine bond lengths, angles, and hydrogen-bonding networks. For example, related pyridopyrimidines exhibit triclinic crystal systems with P 1 space groups .
- Thermal analysis : Melting point determination (e.g., 173–250°C for analogous compounds) to assess stability .
Q. What in vitro models are used to evaluate the antitumor potential of this compound?
Standard protocols include:
- Cell viability assays : MTT or SRB assays against cancer cell lines (e.g., A549, HT29, H460) with IC₅₀ values compared to reference drugs like gefitinib .
- Enzymatic inhibition : Testing against kinases (EGFR, HER2) using fluorescence-based assays to measure IC₅₀ values (e.g., 14.8 nM for EGFR inhibition in derivative 5a) .
- Dose-response studies : Western blotting to quantify phosphorylation inhibition of EGFR in a concentration-dependent manner .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance EGFR inhibitory activity?
Structure-activity relationship (SAR) strategies include:
- Substituent optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-anilino position to improve binding affinity .
- Bioisosteric replacement : Replacing thieno-pyrimidine cores with pyrido-pyrimidine scaffolds to enhance solubility and reduce off-target effects .
- Hybrid molecules : Incorporating hydroxamic acid moieties for dual kinase-HDAC inhibition, as seen in thienopyrimidine-hydroxamic acid hybrids .
Q. What strategies address contradictions in biological activity data across different studies?
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Cell line heterogeneity : Use isogenic cell panels (e.g., EGFR-mutant vs. wild-type H1975) to isolate genetic influences .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and incubation times to minimize variability .
- Data normalization : Compare results to internal controls (e.g., gefitinib) and report fold-changes rather than absolute values .
Q. How does the compound’s crystal packing influence its physicochemical properties?
Crystal packing analysis reveals:
- Hydrogen-bonding networks : Intermolecular N–H···O and C–H···π interactions enhance thermal stability and solubility .
- Polymorphism : Different packing modes (e.g., triclinic vs. monoclinic) can alter dissolution rates and bioavailability .
- Solvent effects : Crystallization solvents (e.g., ethanol vs. acetone) impact crystal habit and particle size distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
